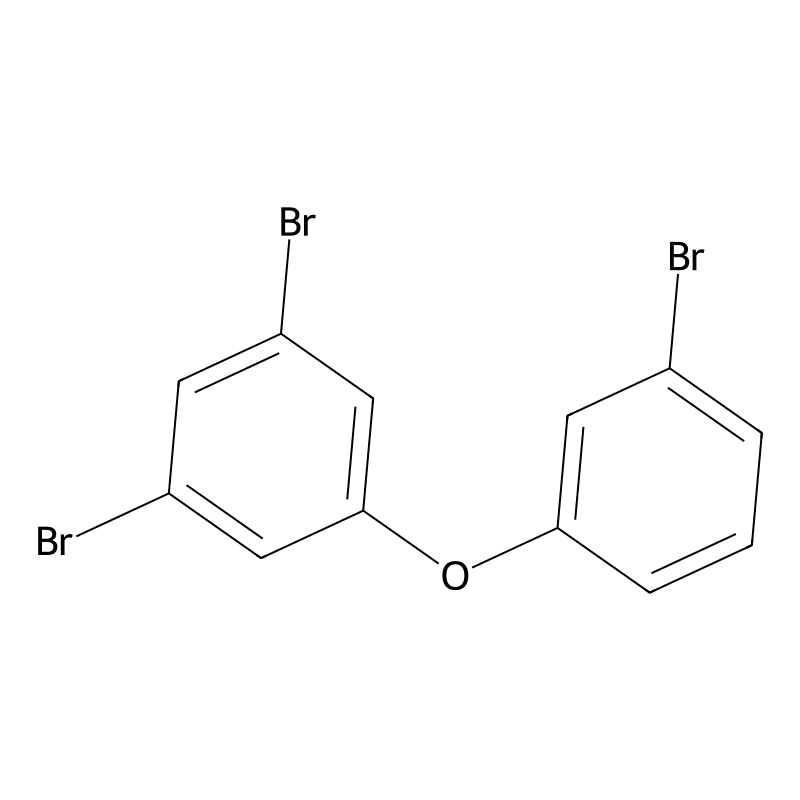

1,3-Dibromo-5-(3-bromophenoxy)benzene

Content Navigation

- 1. General Information

- 2. Procurement Baseline: 1,3-Dibromo-5-(3-bromophenoxy)benzene (BDE-36) as an Analytical Reference Standard

- 3. The Analytical Cost of Generic Substitution for 1,3-Dibromo-5-(3-bromophenoxy)benzene

- 4. Quantitative Evidence Guide: 1,3-Dibromo-5-(3-bromophenoxy)benzene vs. Generic TriBDE Proxies

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3-Dibromo-5-(3-bromophenoxy)benzene (CAS 147217-79-6), formally designated as BDE-36, is a specific tribrominated diphenyl ether congener utilized globally as a high-purity analytical reference standard. In environmental, food safety, and toxicological laboratories, it is critical for the congener-specific quantification of polybrominated diphenyl ethers (PBDEs) via high-resolution gas chromatography-mass spectrometry (HRGC/HRMS). Supplied typically as a certified reference material in stable solvents such as isooctane, BDE-36 enables precise multi-point calibration, recovery validation, and metabolic tracking, distinguishing itself from crude technical flame retardant mixtures that cannot provide isomer-specific quantitative baselines [1].

Substituting BDE-36 with a generic technical mixture (such as commercial PentaBDE) or the more common tribrominated congener BDE-28 (2,4,4'-Tribromodiphenyl ether) fundamentally compromises quantitative accuracy. Technical mixtures contain highly variable congener ratios and co-eluting impurities, making them unsuitable for generating linear calibration curves. Furthermore, utilizing BDE-28 as a proxy standard for all TriBDEs leads to significant quantification errors due to distinct retention time shifts on standard DB-5 capillary columns and differing mass spectrometric response factors. Accurate environmental monitoring and debromination pathway mapping strictly require the exact BDE-36 standard to prevent misidentification and ensure regulatory compliance [1].

Baseline Chromatographic Resolution from Major TriBDE Congeners

On standard non-polar capillary columns (e.g., DB-5 or DB-5HT), BDE-36 exhibits a unique retention time that completely resolves it from other tribrominated isomers such as BDE-28 and BDE-33. Relying on BDE-28 as a generic standard fails to account for this retention shift, leading to peak misidentification in complex environmental matrices. Procuring native BDE-36 ensures exact retention time matching for positive congener identification [1].

| Evidence Dimension | Chromatographic Retention Time Shift |

| Target Compound Data | Exact matching of BDE-36 retention time |

| Comparator Or Baseline | BDE-28 (Generic TriBDE proxy) |

| Quantified Difference | Distinct baseline separation on DB-5 columns preventing co-elution |

| Conditions | HRGC/HRMS using standard non-polar capillary columns (e.g., DB-5HT) |

Ensures unambiguous peak identification and prevents false positives in complex environmental sample matrices.

Accurate Multi-Point Calibration for Trace-Level HRMS

Accurate quantification of PBDEs using Selected Ion Monitoring (SIM) requires exact response factors for the molecular ions (e.g., m/z 406.9). BDE-36 yields a specific ion-abundance ratio that differs slightly from other isomers due to its 3,3',5-substitution pattern. High-purity BDE-36 standards (>98%) allow laboratories to establish precise multi-point calibration curves, achieving linearity (R² > 0.999), which is impossible when using technical mixtures or structurally distinct proxies [1].

| Evidence Dimension | Calibration Linearity and Response Factor Accuracy |

| Target Compound Data | R² > 0.999 for specific m/z 406.9 and [M-2Br]+ ions |

| Comparator Or Baseline | Technical PentaBDE mixtures |

| Quantified Difference | Eliminates variable response factor errors inherent to crude mixtures |

| Conditions | HRGC/HRMS in Selected Ion Monitoring (SIM) mode |

Critical for regulatory compliance and precise quantification in trace-level environmental analysis.

Specific Tracking of DecaBDE Debromination Pathways

BDE-36 is a uniquely identified product of the stepwise debromination of higher brominated congeners, such as BDE-209 (DecaBDE) and BDE-99. In photodegradation and metabolic studies, quantifying the exact yield of BDE-36 is necessary to map the degradation kinetics. Using a generic TriBDE standard obscures the specific formation rate of the 3,3',5-substitution pattern, whereas procuring BDE-36 allows for exact mass balance calculations during the degradation of heavily brominated flame retardants [1].

| Evidence Dimension | Degradation Pathway Mapping |

| Target Compound Data | Exact quantification of 3,3',5-TriBDE formation |

| Comparator Or Baseline | Generic TriBDE quantification |

| Quantified Difference | Provides specific kinetic data for meta-substituted debromination pathways |

| Conditions | In vivo metabolism and UV photodegradation assays |

Enables researchers to accurately model the environmental persistence and breakdown mechanisms of banned flame retardants.

Trace-Level Environmental Monitoring (HRGC/HRMS)

Procured as a certified reference standard to quantify specific tribrominated diphenyl ether contamination in water, soil, and sediment extracts, ensuring compliance with EPA Method 1614 [1].

Metabolic and Toxicokinetic Studies

Utilized to track the in vivo debromination and accumulation of higher PBDEs in biological tissues, where exact isomer identification is necessary to understand toxicity profiles[2].

Photodegradation Modeling

Essential for mapping the UV-induced breakdown pathways of DecaBDE and PentaBDE mixtures in environmental matrices, allowing researchers to calculate exact congener-specific half-lives [2].